molecular formula C15H10FNO B1681159 SU 5205

SU 5205

Número de catálogo: B1681159
Peso molecular: 239.24 g/mol
Clave InChI: QIERHADIMMFZNE-LCYFTJDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SU5205 implica la preparación de 3-[4’-fluorobencilideno]indolin-2-ona. La ruta sintética típicamente incluye la condensación de indolin-2-ona con 4-fluorobenzaldehído en condiciones básicas. La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un disolvente adecuado como etanol o metanol. La mezcla de reacción se calienta luego a reflujo durante varias horas para producir el producto deseado .

Métodos de Producción Industrial

La producción industrial de SU5205 sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El compuesto se purifica luego utilizando técnicas como recristalización o cromatografía en columna para lograr el nivel de pureza deseado para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

SU5205 experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de SU5205 puede producir óxidos correspondientes, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

SU5205 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como compuesto modelo para estudiar la inhibición de VEGFR2 y vías relacionadas.

    Biología: Investigado por sus efectos sobre la proliferación de células endoteliales y la angiogénesis.

    Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer debido a sus propiedades antiangiogénicas.

    Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a VEGFR2.

Mecanismo De Acción

SU5205 ejerce sus efectos inhibiendo la actividad de VEGFR2, una tirosina quinasa receptora involucrada en la regulación de la angiogénesis. El compuesto se une al sitio de unión al ATP de VEGFR2, evitando la fosforilación y activación de las vías de señalización descendentes. Esta inhibición conduce a una reducción en la proliferación de células endoteliales y la angiogénesis, lo que convierte a SU5205 en un posible candidato para terapias anticancerígenas .

Comparación Con Compuestos Similares

Compuestos Similares

    Semaxanib (SU5416): Otro inhibidor de VEGFR2, estructuralmente similar a SU5205 pero significativamente más potente.

    Sunitinib: Un inhibidor de tirosina quinasa receptora multidiana que también se dirige a VEGFR2.

    Sorafenib: Otro inhibidor multiquinasa con actividad contra VEGFR2.

Singularidad de SU5205

Si bien SU5205 comparte similitudes estructurales con otros inhibidores de VEGFR2, es único en su afinidad de unión específica y perfil inhibitorio. En comparación con semaxanib, SU5205 es menos potente pero ofrece un perfil farmacocinético y de estabilidad diferente, lo que lo hace útil en varios contextos de investigación .

Actividad Biológica

SU 5205 is a small molecule compound primarily recognized for its role as a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition is crucial in the context of cancer treatment, as it interferes with angiogenesis—the process by which new blood vessels form from pre-existing ones, a key mechanism that tumors exploit for growth and metastasis.

The chemical structure of this compound includes an indolin-2-one core with a fluorobenzylidene substituent. Its molecular formula can be represented as follows:

  • SMILES Notation : C=CCN1CCC2=C(CC1)SC(=N2)N.Cl

This structure allows this compound to effectively bind to VEGFR2, preventing the receptor's activation by its natural ligand, vascular endothelial growth factor (VEGF). The competitive inhibition at the receptor site leads to a blockade of downstream signaling pathways that promote angiogenesis, ultimately resulting in reduced tumor growth and metastasis.

Inhibition of VEGFR2

This compound exhibits a reported IC50 value of approximately 9.6 µM against VEGFR2, indicating its potency in inhibiting this receptor. The compound has demonstrated significant anti-tumor efficacy in various preclinical models, both in vitro and in vivo. Its ability to inhibit human umbilical vein endothelial cell (HUVEC) mitogenesis induced by VEGF highlights its potential therapeutic applications in oncology.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other known VEGFR inhibitors:

Compound NameMechanism of ActionIC50 (µM)Unique Features
This compound Selective VEGFR2 inhibitor9.6High specificity; fewer side effects compared to broader-spectrum inhibitors
Sorafenib Multi-kinase inhibitor targeting VEGFR~10Also inhibits Raf kinase; used in hepatocellular carcinoma
Sunitinib Tyrosine kinase inhibitor affecting VEGFR~15Broad spectrum activity against multiple kinases
Pazopanib Inhibitor of multiple receptor tyrosine kinases~20Effective against renal cell carcinoma

This compound's selectivity for VEGFR2 may lead to a more favorable side effect profile compared to broader-spectrum inhibitors like sorafenib and sunitinib.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines through its action on VEGFR2. In one study, it was noted that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis in breast cancer cell lines.
  • In Vivo Models : Animal studies have demonstrated that administration of this compound leads to reduced tumor size and weight in xenograft models. These findings underscore its potential as an effective anti-cancer agent.
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound not only inhibits angiogenesis but also modulates other signaling pathways involved in tumor progression, such as those related to cell migration and invasion.

Q & A

Basic Research Questions

Q. What is the role of SU 5205 in telomere biology, and how can its interaction with HMGB1 be experimentally validated?

this compound is implicated in telomere maintenance, particularly through its association with G-quadruplex (G4) DNA structures and HMGB1, a protein critical for telomere homeostasis. Methodologically, researchers can:

  • Use CRISPR/Cas9 silencing of HMGB1 in telomerase-positive (e.g., HeLa) and -negative (e.g., U2OS) cell lines to observe telomere DNA damage foci via immunofluorescence .
  • Employ qPCR or fluorescence in situ hybridization (FISH) to quantify telomere length alterations post-SU 5205 modulation.
  • Validate protein-DNA interactions via chromatin immunoprecipitation (ChIP) using antibodies against this compound or HMGB1 .

Q. How should researchers design a study to investigate this compound’s regulatory role in genome-wide G4 structures?

  • Experimental design : Combine bioinformatic prediction tools (e.g., QuadBase, G4Hunter) to identify this compound-associated G4 loci.
  • Use small-molecule G4 stabilizers (e.g., pyridostatin) or destabilizers to perturb G4 structures and assess this compound binding via ChIP-seq .
  • Cross-reference results with RNA-seq data to link this compound-G4 interactions to transcriptional changes, ensuring statistical rigor through multiple hypothesis correction (e.g., Benjamini-Hochberg procedure) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in telomere elongation versus DNA damage response be reconciled?

Contradictions may arise from cell-type specificity (e.g., telomerase-positive vs. ALT-dependent cells) or experimental conditions. To address this:

  • Perform single-cell sequencing to capture heterogeneity in this compound activity across cell populations.
  • Integrate proteomic data (e.g., affinity purification-mass spectrometry) to identify context-dependent interaction partners of this compound .
  • Apply Bayesian network modeling to infer causal relationships between this compound, telomere length, and DNA damage markers .

Q. What methodologies are optimal for analyzing this compound’s impact on chromatin accessibility during DNA repair?

  • Use ATAC-seq or MNase-seq to profile chromatin remodeling in this compound-knockdown cells.
  • Pair with Hi-C or ChIA-PET to map 3D chromatin interactions influenced by this compound.
  • Validate findings via CRISPR-dCas9 recruitment to specific loci to test this compound’s direct effects .

Q. How can researchers model this compound’s network-level interactions in gene regulation?

  • Construct gene-gene similarity networks using multi-omics data (e.g., transcriptomics, proteomics) and calculate similarity metrics (e.g., FuSim measure) .
  • Apply multi-view clustering algorithms to identify this compound-associated modules, cross-referencing with GO-term enrichment for functional annotation .
  • Utilize multivariate regression models to quantify this compound’s contribution to pathway activation, controlling for covariates like cell cycle stage .

Q. Methodological Guidelines

Q. How to ensure rigor in this compound-related data interpretation?

  • Data validation : Replicate key findings across independent cell lines (e.g., HeLa, U2OS) and use orthogonal assays (e.g., Western blot alongside ChIP).
  • Statistical thresholds : Define significance criteria a priori (e.g., p < 0.01 with FDR correction) and report effect sizes .
  • Negative controls : Include siRNA scramble controls and untreated samples in all experiments to rule out off-target effects .

Q. What are best practices for integrating this compound data with existing telomere biology literature?

  • Conduct systematic literature reviews focusing on HMGB1, G4 structures, and telomere maintenance pathways, using tools like PRISMA for transparency .
  • Annotate conflicting results in a comparative table , highlighting variables like experimental models or assay sensitivity .
  • Use citation tracing to identify foundational studies (e.g., this compound’s initial characterization) and recent advances (post-2020) .

Q. Data Management & Reporting

Q. How to structure a research paper on this compound for high-impact journals?

  • Abstract : Clearly state this compound’s mechanistic role and its broader implications (e.g., "this compound stabilizes telomeric G4s, suggesting a novel target for aging-related diseases") .
  • Methods : Detail protocols for this compound modulation (e.g., siRNA sequences, CRISPR guides) and data analysis pipelines (e.g., ChIP-seq peak calling with MACS3) .
  • Supporting Information : Deposit raw sequencing data in public repositories (e.g., GEO) and provide code for computational analyses on GitHub .

Q. What ethical considerations apply to this compound studies involving human cell lines?

  • Adhere to IRB guidelines for de-identified cell line usage and disclose commercial sources (e.g., ATCC for HeLa cells) .
  • Address data security : Anonymize metadata in public datasets to prevent patient re-identification .

Propiedades

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIERHADIMMFZNE-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SU 5205
Reactant of Route 2
Reactant of Route 2
SU 5205

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.